molecular formula C7H10FN3O2 B11794787 Ethyl 4-amino-5-fluoro-1-methyl-1H-imidazole-2-carboxylate

Ethyl 4-amino-5-fluoro-1-methyl-1H-imidazole-2-carboxylate

Cat. No.: B11794787
M. Wt: 187.17 g/mol
InChI Key: AJRWAZMFAYSUBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-5-fluoro-1-methyl-1H-imidazole-2-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications . This particular compound is of interest due to its unique structural features, which include an amino group, a fluorine atom, and an ethyl ester group.

Preparation Methods

The synthesis of Ethyl 4-amino-5-fluoro-1-methyl-1H-imidazole-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 4-amino-5-fluoro-1-methyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-amino-5-fluoro-1-methyl-1H-imidazole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-amino-5-fluoro-1-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit certain pathways by binding to active sites, thereby preventing the normal function of the target molecule. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Ethyl 4-amino-5-fluoro-1-methyl-1H-imidazole-2-carboxylate can be compared with other imidazole derivatives such as:

Properties

Molecular Formula

C7H10FN3O2

Molecular Weight

187.17 g/mol

IUPAC Name

ethyl 4-amino-5-fluoro-1-methylimidazole-2-carboxylate

InChI

InChI=1S/C7H10FN3O2/c1-3-13-7(12)6-10-5(9)4(8)11(6)2/h3,9H2,1-2H3

InChI Key

AJRWAZMFAYSUBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C(N1C)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.